EFdA-TP tetraammonium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EFdA-TP tetraammonium is a highly potent nucleoside reverse transcriptase inhibitor. It effectively prevents reverse transcriptase-mediated DNA synthesis by acting as an immediate or delayed chain terminator. This compound exhibits multiple mechanisms of inhibiting HIV-1 reverse transcriptase, making it a significant player in antiviral research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of EFdA-TP tetraammonium involves multiple steps, including the incorporation of an ethynyl group at the 4’ position of the nucleoside. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired modifications. Detailed synthetic routes are often proprietary and may require access to specialized literature or patents .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .

化学反応の分析

Types of Reactions

EFdA-TP tetraammonium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified nucleoside analogs .

科学的研究の応用

Efficacy Against HIV

EFdA-TP tetraammonium has demonstrated remarkable antiviral activity against both wild-type and drug-resistant strains of HIV. Studies indicate:

- Higher Selectivity Index : EFdA exhibits an extraordinary selectivity index of approximately 200,000, indicating its potency compared to other nucleoside reverse transcriptase inhibitors (NRTIs) .

- Synergistic Effects : When combined with other antiviral agents, such as rilpivirine, EFdA has shown synergistic effects that enhance overall antiviral efficacy .

- Animal Studies : Research conducted on simian immunodeficiency virus (SIV) in macaques revealed that EFdA effectively treated SIV infection and advanced AIDS symptoms with minimal toxicity observed .

Potential Applications Beyond Antiviral Therapy

While primarily recognized for its role in HIV treatment, this compound's unique properties suggest potential applications in other areas:

- Click Chemistry : The alkyne group present in EFdA-TP allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions. This feature opens avenues for developing novel bioconjugates and drug delivery systems .

- Other Viral Infections : Preliminary studies suggest that nucleoside analogs similar to EFdA may possess antiviral properties against other viruses, potentially expanding its therapeutic applications .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of this compound:

作用機序

EFdA-TP tetraammonium exerts its effects by inhibiting reverse transcriptase-mediated DNA synthesis. It acts as a translocation-defective reverse transcriptase inhibitor, significantly reducing the pace of DNA synthesis and serving as an immediate chain terminator. Additionally, it can function as a delayed chain terminator, allowing the incorporation of one more deoxynucleotide triphosphate before halting DNA synthesis .

類似化合物との比較

Similar Compounds

EFdA-TP (tetrasodium): Another form of EFdA-TP with similar inhibitory effects on reverse transcriptase.

EFdA-TP (tetralithium): A variant with different counterions but similar biological activity.

Uniqueness

EFdA-TP tetraammonium is unique due to its multiple mechanisms of inhibiting HIV-1 reverse transcriptase, including both immediate and delayed chain termination. This dual mechanism enhances its potency and effectiveness compared to other nucleoside reverse transcriptase inhibitors .

生物活性

4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) that has garnered significant attention for its potent antiviral activity against HIV. The active metabolite, EFdA-triphosphate (EFdA-TP), exhibits multiple mechanisms of action that contribute to its efficacy. This article delves into the biological activity of EFdA-TP tetraammonium, exploring its mechanisms, effectiveness against resistant strains, and relevant research findings.

EFdA-TP inhibits HIV reverse transcriptase (RT) through several distinct mechanisms:

- Immediate Chain Termination : EFdA-TP acts as a de facto immediate chain terminator, effectively halting DNA synthesis when incorporated into the viral DNA strand. This occurs when the enzyme encounters EFdA-MP-terminated primers, which are resistant to excision by RT .

- Delayed Chain Termination : In certain contexts, EFdA-TP can also function as a delayed chain terminator, allowing one additional nucleotide to be incorporated before blocking further synthesis. This mechanism is influenced by the sequence of the nucleic acid template .

- Mismatched Primer Formation : EFdA-MP can be misincorporated by RT, leading to mismatched primers that are difficult to extend. This property enhances the compound's antiviral efficacy and contributes to its reduced resistance profile .

Efficacy Against HIV

EFdA demonstrates remarkable potency against both wild-type and drug-resistant strains of HIV. Key findings include:

- Potency : The effective concentration (EC50) of EFdA against wild-type HIV can be as low as 50 pM, significantly outperforming other nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine and emtricitabine .

- Resistance : EFdA retains high levels of activity against multidrug-resistant HIV strains, showcasing a selectivity index of approximately 200,000 due to its favorable cytotoxicity profile .

Pharmacokinetics and Half-Life

EFdA-TP exhibits a prolonged intracellular half-life, ranging from 78.5 to 128 hours in human and rhesus blood cells. This characteristic allows for flexible dosing regimens, potentially ranging from daily to weekly administration . The pharmacokinetics of EFdA have been demonstrated in preclinical studies involving SIV-infected rhesus macaques, where robust antiviral activity was observed for up to ten days following a single dose .

Case Studies and Research Findings

Several studies have highlighted the biological activity of EFdA-TP:

- Preclinical Studies : In studies involving SIV-infected rhesus macaques, EFdA showed complete protection when administered in clinically relevant doses. These findings support its potential use as a pre-exposure prophylaxis (PrEP) agent .

- Clinical Trials : A phase 2b study is currently evaluating the efficacy of EFdA in combination with other antiretrovirals such as doravirine and lamivudine. Initial results indicate that even low doses (0.5 mg) lead to significant reductions in plasma viral load .

Data Summary

The following table summarizes key data on the biological activity and pharmacokinetics of EFdA-TP:

| Parameter | Value/Observation |

|---|---|

| EC50 against wild-type HIV | 50 pM |

| EC50 against NRTI-resistant HIV | Up to 3 nM |

| Selectivity Index | ~200,000 |

| Intracellular Half-Life | 78.5 - 128 hours |

| Viral Load Reduction (0.5 mg) | -1.18 log reduction |

| Common Adverse Events | Headache, diarrhea |

特性

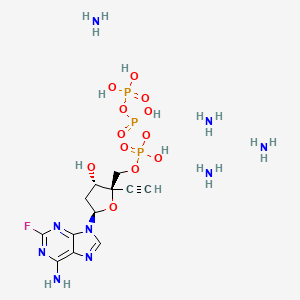

IUPAC Name |

[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN5O12P3.4H3N/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);4*1H3/t6-,7+,12+;;;;/m0..../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAXJXKWSDXUOZ-OCSZSNTDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.N.N.N.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.N.N.N.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27FN9O12P3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.32 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。